molecular formula C10H11BrO4 B3034495 2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone CAS No. 18064-92-1

2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Cat. No.: B3034495
CAS No.: 18064-92-1
M. Wt: 275.1 g/mol
InChI Key: BLODFNLYTIPCTQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, also known as BHD, is a synthetic compound used in scientific research. It has a wide range of applications, from biochemical studies to pharmaceutical research. BHD is a small molecule with a molecular weight of 220.2 g/mol and a melting point of 105-107°C. It is a colorless, crystalline solid and is insoluble in water.

Scientific Research Applications

Chemical Synthesis

2-Bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone has been synthesized as part of studies in chemical synthesis. For instance, Hong-xia (2007) discusses the synthesis of a similar compound, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, through halogen-exchange reactions, highlighting its potential as an effective chemical protective group Li Hong-xia (2007).

Photophysical Studies

In the realm of photophysical research, Asiri et al. (2017) synthesized a compound closely related to this compound, studying its electronic absorption and emission spectra in various solvents. This research provides insights into solvatochromic properties like extinction coefficient and fluorescence quantum yield Asiri et al. (2017).

Carbonic Anhydrase Inhibition

Balaydın et al. (2012) synthesized derivatives of (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone, investigating their inhibitory effect on human cytosolic carbonic anhydrase II. This research suggests potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis Balaydın et al. (2012).

Antioxidant Properties

The synthesis and study of antioxidant properties of compounds similar to this compound have been conducted. For example, Balaydın et al. (2010) synthesized bromophenol derivatives and assessed their antioxidant power, suggesting potential applications in oxidative stress-related conditions Balaydın et al. (2010).

Electrophilic Aromatic Bromination

The compound has also been studied in the context of electrophilic aromatic bromination. Xu Yong-nan (2012) synthesized a similar compound, Methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate, highlighting a method for bromination of aromatic ethers, which can be relevant in various chemical syntheses Xu Yong-nan (2012).

Fungicidal Activity

In the field of agriculture and fungicidal research, derivatives of 2-bromo-1-(3,4-dimethylphenyl)ethanone, structurally similar to this compound, have been prepared and evaluated for their fungicidal activity, as discussed by Bashandy et al. (2008) Bashandy et al. (2008).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, and H319 . Precautionary statements include P305, P338, and P351 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Properties

IUPAC Name

2-bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-8-4-3-6(7(12)5-11)9(13)10(8)15-2/h3-4,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLODFNLYTIPCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)CBr)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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